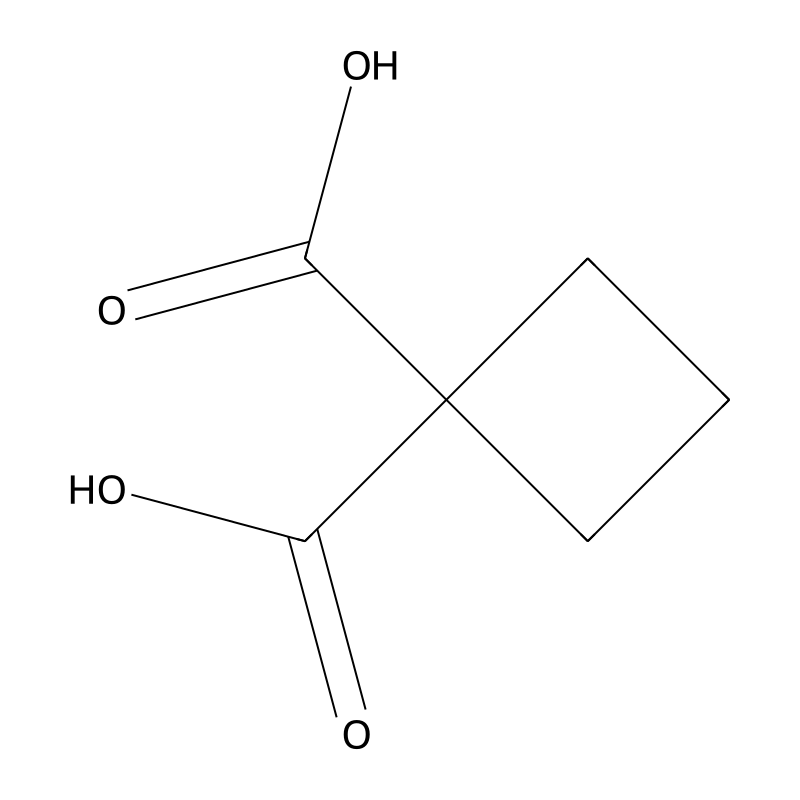

1,1-Cyclobutanedicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic synthesis

1,1-Cyclobutanedicarboxylic acid serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals, polymers, and natural products. Its unique four-membered ring structure can be incorporated into various organic scaffolds, leading to diverse functionalities and properties [].

Material science

Research explores the use of 1,1-cyclobutanedicarboxylic acid in the development of novel materials with specific properties. For instance, its derivatives can be employed as crosslinking agents in the synthesis of polymers with enhanced thermal stability and mechanical strength [].

Biomedical research

Studies investigate the potential applications of 1,1-cyclobutanedicarboxylic acid derivatives in medicinal chemistry. By modifying the molecule's structure, researchers aim to develop compounds with specific biological activities, such as enzyme inhibition or receptor targeting [].

1,1-Cyclobutanedicarboxylic acid is an organic compound with the molecular formula C₆H₈O₄ and a molecular weight of approximately 144.13 g/mol. It is also known as cyclobutane-1,1-dicarboxylic acid and features two carboxylic acid groups attached to a cyclobutane ring. The compound is characterized by its colorless appearance and is classified as a dicarboxylic acid, which plays a significant role in various

- Decarboxylation: This reaction involves the removal of a carboxyl group, leading to the formation of cyclobutanecarboxylic acid. This process is often facilitated by heating or the presence of certain catalysts .

- Esterification: The compound can react with alcohols to form esters, which are useful in various applications including solvents and plasticizers.

- Reduction: 1,1-Cyclobutanedicarboxylic acid can be reduced to yield cyclobutane derivatives, which may have different biological and chemical properties.

Several methods exist for synthesizing 1,1-cyclobutanedicarboxylic acid:

- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing carboxylic acid groups.

- Decarboxylation of Cyclobutanecarboxylic Acid: As previously mentioned, heating cyclobutanecarboxylic acid leads to the formation of 1,1-cyclobutanedicarboxylic acid .

- Chemical Synthesis from Simple Precursors: Starting from simpler organic compounds through multi-step synthetic routes can also yield this dicarboxylic acid.

1,1-Cyclobutanedicarboxylic acid has several applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Chemical Research: The compound is used in laboratories for studying reaction mechanisms involving dicarboxylic acids.

- Polymer Chemistry: It may be employed in the production of polymers or copolymers due to its functional groups.

Several compounds share structural similarities with 1,1-cyclobutanedicarboxylic acid. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Cyclobutane-1-carboxylic Acid | C₄H₆O₂ | Contains one carboxyl group; simpler structure. |

| Succinic Acid | C₄H₆O₄ | A linear dicarboxylic acid; widely used in biochemistry. |

| Maleic Acid | C₄H₄O₄ | Unsaturated dicarboxylic acid; used in polymer production. |

| Fumaric Acid | C₄H₄O₄ | Geometric isomer of maleic acid; involved in metabolic pathways. |

Uniqueness

The uniqueness of 1,1-cyclobutanedicarboxylic acid lies in its cyclic structure combined with two carboxyl groups, providing distinct reactivity patterns not observed in linear dicarboxylic acids like succinic or maleic acids. Its cyclic form may lead to unique physical properties and reactivity that are advantageous in specific synthetic applications.

Molecular Structure and Bond Parameters

The molecular structure of 1,1-cyclobutanedicarboxylic acid consists of a cyclobutane ring bearing two carboxylic acid groups at the 1-position [6]. Detailed X-ray crystallographic analysis at 20 K has revealed precise bond parameters for this compound [6]. The average carbon-alpha to carbon-beta bond length is 1.560 Å, which is notably longer than the average carbon-beta to carbon-gamma bond length of 1.548 Å [6]. This difference in bond lengths reflects the strain distribution within the four-membered ring system.

The carboxylic acid groups exhibit typical bond parameters, with average carbon-oxygen double bond lengths of 1.223 Å and carbon-oxygen single bond lengths (carbon-hydroxyl) of 1.323 Å [6]. These values are consistent with standard carboxylic acid functional groups and indicate minimal perturbation by the cyclobutane ring system [6].

The internal ring angles provide insight into the ring strain present in the cyclobutane system [6]. The angle at carbon-alpha is 88.52°, representing the smallest internal angle, while the angles at carbon-beta positions average 89.11°, and the angle at carbon-gamma is 89.35° [6]. All these angles are significantly acute compared to the ideal tetrahedral angle of 109.5°, confirming the presence of substantial ring strain [6].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol |

| Average Cα-Cβ Bond Length | 1.560 Å |

| Average Cβ-Cγ Bond Length | 1.548 Å |

| Average C=O Bond Length | 1.223 Å |

| Average C-OH Bond Length | 1.323 Å |

| Internal Ring Angle at Cα | 88.52° |

| Average Internal Ring Angle at Cβ | 89.11° |

| Internal Ring Angle at Cγ | 89.35° |

Stereochemistry and Conformational Analysis

The stereochemistry of 1,1-cyclobutanedicarboxylic acid exhibits interesting temperature-dependent behavior [6] [12]. At room temperature, the structure is disordered, with atom C3 (carbon-gamma) of the cyclobutane ring occupying sites on each side of the plane formed by the other three ring atoms [6] [12]. This disorder reflects the dynamic nature of the ring conformation at elevated temperatures.

At 20 K, the structure becomes ordered, allowing for precise determination of the molecular conformation [6]. The cyclobutane ring deviates only slightly from mirror symmetry, with carbon-gamma displaced from the carbon-alpha carbon-beta plane by 0.40 Å [6]. This displacement indicates a puckered ring conformation rather than a planar arrangement, which helps to minimize ring strain by reducing the deviation from ideal tetrahedral angles [6].

The conformational dynamics observed in 1,1-cyclobutanedicarboxylic acid represent an unusual electron density distribution that suggests dynamic inversion of the ring conformation [12]. This phenomenon is characteristic of cyclobutane systems, where rapid ring inversion occurs through a planar transition state [12]. The energy barrier for this process is relatively low, allowing for rapid interconversion between puckered conformations at room temperature [12].

Crystallographic Data and Solid-State Properties

Comprehensive crystallographic analysis has been performed on 1,1-cyclobutanedicarboxylic acid at both room temperature and 20 K [6] [12]. The compound crystallizes in the monoclinic space group P2₁/c with Z = 4 at both temperatures [6] [12]. The unit cell dimensions at 20 K are a = 5.983(2) Å, b = 10.374(4) Å, c = 10.917(3) Å, and β = 101.19(3)°, yielding a unit cell volume of 664.8(4) ų [6].

At room temperature, the unit cell dimensions are slightly different: a = 6.128 Å, b = 10.536 Å, c = 11.005 Å, and β = 99.78° [12]. The calculated density is 1.37 g/cm³, while the measured density is 1.36 g/cm³ [12]. These values indicate efficient packing in the crystal structure.

The solid-state structure is characterized by extensive hydrogen bonding between carboxylic acid groups [6]. Each acid group forms hydrogen bonds with another acid group through an inversion center, creating dimeric units [6]. The average oxygen-oxygen contact distance in these hydrogen bonds is 2.65 Å [6], which is typical for carboxylic acid dimers and contributes significantly to the stability of the crystal structure.

| Parameter | 20K Structure | Room Temperature |

|---|---|---|

| Space Group | P2₁/c | P2₁/c |

| Z | 4 | 4 |

| Unit Cell a (Å) | 5.983(2) | 6.128 |

| Unit Cell b (Å) | 10.374(4) | 10.536 |

| Unit Cell c (Å) | 10.917(3) | 11.005 |

| Unit Cell β (°) | 101.19(3) | 99.78 |

| Unit Cell Volume (ų) | 664.8(4) | - |

| Calculated Density (g/cm³) | 1.37 | 1.37 |

| Measured Density (g/cm³) | - | 1.36 |

Comparative Analysis with Related Cyclic Dicarboxylic Acids

The structural properties of 1,1-cyclobutanedicarboxylic acid can be better understood through comparison with other cyclic dicarboxylic acids [16] [17]. Cyclopropane-1,1-dicarboxylic acid, with its three-membered ring, exhibits significantly higher ring strain due to the more severe deviation from ideal tetrahedral angles [19] [28]. The bond angles in cyclopropane are forced to 60°, creating much greater strain energy compared to the approximately 90° angles in cyclobutane [19].

In contrast, cyclohexane-1,1-dicarboxylic acid demonstrates much lower ring strain due to the six-membered ring's ability to adopt chair conformations that closely approximate ideal tetrahedral geometry [29] [33]. The melting point progression from cyclopropane-1,1-dicarboxylic acid (134-138°C) to 1,1-cyclobutanedicarboxylic acid (157-161°C) to cyclohexane-1,1-dicarboxylic acid (~175°C, with decomposition) reflects the decreasing ring strain and increasing molecular stability [28] [1] [29].

The ring strain effects also influence the chemical reactivity of these compounds [16] [19]. Cyclopropane derivatives are highly prone to ring-opening reactions due to the relief of substantial ring strain [19]. Cyclobutane compounds show moderate reactivity, while cyclohexane derivatives are relatively stable toward ring-opening processes [19].

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Ring Size | Ring Strain |

|---|---|---|---|---|---|

| Cyclopropane-1,1-dicarboxylic acid | C₅H₆O₄ | 130.10 | 134-138 | 3 | Very High |

| 1,1-Cyclobutanedicarboxylic acid | C₆H₈O₄ | 144.13 | 157-161 | 4 | High |

| Cyclopentane-1,2-dicarboxylic acid | C₇H₁₀O₄ | 158.16 | - | 5 | Low |

| Cyclohexane-1,1-dicarboxylic acid | C₈H₁₂O₄ | 172.18 | ~175 (decomp.) | 6 | Very Low |

Electronic Structure and Orbital Characteristics

The electronic structure of 1,1-cyclobutanedicarboxylic acid reflects the unique properties of the four-membered ring system and the geminal dicarboxylic acid functionality [13]. Nuclear quadrupole resonance studies have revealed unusual electron charge density distributions in related cyclobutane dicarboxylic acids [13]. The cyclobutane ring exhibits two unusually short carbon-carbon bonds, which influences the overall electronic structure of the molecule [13].

The presence of two carboxylic acid groups at the same carbon creates significant electronic effects through inductive and resonance interactions [16]. The electron-withdrawing nature of the carboxyl groups affects the electron density distribution throughout the cyclobutane ring [16]. This is evidenced by the compound's acidity, with pKa values of 3.13 and 5.88 for the first and second deprotonation events, respectively [1]. These values indicate that the first carboxylic acid group is significantly more acidic than acetic acid (pKa = 4.76), demonstrating the strong inductive effect of the second carboxyl group [16].

Oxygen nuclear quadrupole resonance measurements have shown that the quadrupole coupling constants at oxygen-hydrogen positions are approximately 30% lower than typically observed in other carboxylic acids [13]. This reduction suggests partial averaging of the dipole-dipole interaction due to proton exchange processes [13]. The analysis indicates that the population of an oxygen lone pair orbital is reduced from the normal value of 2 to approximately 1.3, with electron density transferred to oxygen sigma and pi orbitals [13].

1,1-Cyclobutanedicarboxylic acid exists as a solid at room temperature (20°C) [1] [2] [3] [4]. The compound presents as a white to almost white powder or crystalline powder [5] [1] [6] [7] [8] [9] [10] [2] [3] [4] [11]. The substance maintains its crystalline nature under standard storage conditions and exhibits the typical appearance of an organic dicarboxylic acid.

Various commercial suppliers consistently describe the compound as having a fine crystalline powder form [6] [8] with a white coloration [10] [2] [3] [4]. The uniformity of appearance descriptions across multiple sources indicates consistent physical characteristics of the pure compound.

Melting and Boiling Points

Melting Point Data

The melting point of 1,1-cyclobutanedicarboxylic acid has been extensively documented across multiple sources, with values ranging from 154°C to 161°C. Comprehensive analysis of literature data reveals:

| Source | Melting Point (°C) | Method/Conditions |

|---|---|---|

| Academic Literature | 154-157 | Literature value [12] |

| Sigma-Aldrich | 156-158 | Literature value [13] |

| TCI America | 158 | Experimental [1] |

| Thermo Fisher | 157-161 | Specification [9] [10] [2] [3] [4] [11] |

| ChemSrc | 157-161 | Database [14] |

The most commonly reported range is 157-161°C [14] [9] [10] [2] [3] [4] [11], which appears to be the accepted standard for commercial specifications.

Boiling Point Data

The boiling point data for 1,1-cyclobutanedicarboxylic acid shows considerable variation depending on the estimation method and pressure conditions:

The significant variation in boiling point values suggests that the compound may undergo decomposition before reaching its true boiling point, as evidenced by thermal decomposition studies showing decomposition occurs at 210-220°C [12].

Solubility in Various Solvents

Aqueous Solubility

1,1-Cyclobutanedicarboxylic acid demonstrates solubility in water [11]. Commercial specifications indicate that a 5 weight/volume percent aqueous solution produces a clear solution [11], confirming reasonable water solubility. The compound's dicarboxylic acid functional groups contribute to its hydrophilic character, facilitating dissolution in polar solvents.

Organic Solvent Solubility

The compound exhibits slight solubility in common organic solvents:

| Solvent | Solubility | Reference |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | Slightly soluble | [6] [8] |

| Methanol | Slightly soluble | [6] [8] |

| Ethanol | Soluble (used in synthetic procedures) | [15] [16] [17] |

| Ethyl acetate | Soluble (used for crystallization) | [16] [18] |

The slight solubility in DMSO and methanol [6] [8] is typical for dicarboxylic acids, where the polar carboxyl groups provide some solvation in polar aprotic and protic solvents. The compound's utility in synthetic applications involving ethanol and ethyl acetate indicates adequate solubility in these solvents for preparative purposes [15] [16] [17].

Solubility in Process Solvents

Patent literature indicates that 1,1-cyclobutanedicarboxylic acid can be used effectively in various organic solvents for pharmaceutical synthesis, including:

- Tetrahydrofuran (THF) [19]

- Dichloromethane (DCM) [19]

- Acetone [19]

- Isopropanol [19]

- Dimethylformamide (DMF) [19]

Thermal Stability and Decomposition Patterns

Thermal Stability Range

1,1-Cyclobutanedicarboxylic acid demonstrates thermal stability up to its melting point range of 154-161°C [14] [1] [6] [13] [7] [8] [9] [10] [20] [12] [2] [3] [4] [11]. Beyond this temperature, the compound undergoes characteristic decomposition reactions.

Decomposition Pathways

Thermal analysis reveals a well-defined decomposition pattern:

| Temperature Range | Decomposition Event | Products | Reference |

|---|---|---|---|

| 154-157°C | Melting | Liquid phase | [12] |

| 210-220°C | Decarboxylation | Cyclobutanecarboxylic acid + CO₂ | [12] |

| 160°C | Controlled decarboxylation | Cyclobutanecarboxylic acid | [21] [16] [17] |

| 189-195°C | Distillation range | Cyclobutanecarboxylic acid collection | [21] [16] [17] |

The primary decomposition pathway involves decarboxylation at approximately 210-220°C, producing cyclobutanecarboxylic acid and carbon dioxide [12]. This reaction is utilized synthetically for the preparation of the monocarboxylic acid derivative [21] [16] [17].

Complex Decomposition Behavior

Studies on lanthanide complexes of 1,1-cyclobutanedicarboxylic acid reveal multi-stage thermal decomposition:

- 313-353 K (40-80°C): Water loss from hydrated complexes [12] [22]

- 538-598 K (265-325°C): Release of carbon dioxide, hydrocarbons, and carbon monoxide [12] [22]

This decomposition pattern indicates that the compound can participate in complex formation and exhibits predictable thermal behavior in coordinated systems.

Crystal Packing Arrangements

Crystal System and Space Group

X-ray crystallographic analysis reveals that 1,1-cyclobutanedicarboxylic acid crystallizes in the monoclinic crystal system with space group P2₁/c [23]. The unit cell parameters are:

- a = 6.128 Å

- b = 10.536 Å

- c = 11.005 Å

- β = 99.78°

Unit Cell Characteristics

The crystallographic data provides detailed structural information:

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [23] |

| Space Group | P2₁/c | [23] |

| Z value | 4 | [23] |

| Measured Density | 1.36 g/cm³ | [23] |

| Calculated Density | 1.37 g/cm³ | [23] |

| Refinement R-factor | 0.05 | [23] |

The excellent agreement between measured and calculated densities (1.36 vs 1.37 g/cm³) confirms the accuracy of the structural determination [23].

Molecular Conformation and Packing

The crystal structure determination reveals unusual electron density distribution for one carbon atom in the cyclobutane ring, suggesting dynamic inversion of the ring conformation [23]. This structural feature indicates that the cyclobutane ring undergoes rapid conformational changes even in the solid state.

The structure was determined using direct methods from 928 nonzero diffractometer data and refined to an R-factor of 0.05 [23], indicating high-quality structural data. The room temperature measurement conditions provide insight into the compound's behavior under normal laboratory conditions.

Intermolecular Interactions

The monoclinic crystal packing arrangement facilitates hydrogen bonding between carboxylic acid groups of adjacent molecules. The P2₁/c space group indicates a centrosymmetric arrangement, which is common for dicarboxylic acids and promotes efficient crystal packing through intermolecular hydrogen bond networks.

Purity

Quantity

XLogP3

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 59 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 58 of 59 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive